(2S,4S)-pyrrolidine-2,4-dicarboxylic acid
Overview
Description
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two carboxylic acid groups at the 2 and 4 positions. The (2S,4S) configuration indicates the specific spatial arrangement of the substituents, which is crucial for its biological activity and chemical reactivity.
Mechanism of Action
Target of Action
The primary target of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria . The role of this enzyme is to catalyze the hydrolysis of 6-oxocamphor, a compound involved in various biochemical processes .
Mode of Action
It is known that the compound interacts with its target, the 6-oxocamphor hydrolase, and induces changes in the enzyme’s activity
Biochemical Pathways
Given its interaction with 6-oxocamphor hydrolase, it can be inferred that the compound may influence pathways involving the metabolism of camphor or related compounds .
Result of Action
Given its interaction with 6-oxocamphor hydrolase, it can be inferred that the compound may influence the activity of this enzyme and thereby affect the metabolism of camphor or related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid can be achieved through various methods. One common approach involves the diastereoselective synthesis from commercially available starting materials. For instance, a concise synthesis of (2S,4S)-4-hydroxyproline, a related compound, has been developed with excellent diastereoselectivity . The synthesis involves the use of zinc and magnesium enolates to control the stereochemistry during the ring closure reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale separation techniques to obtain the desired enantiomer. For example, an effective approach to separate chiral (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from its diastereomers has been developed for green manufacturing . This method eliminates the need for salinization and dissociation processes, making it more environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2 and 4 positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diketones, while reduction can produce diols or diamines.
Scientific Research Applications
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-pyrrolidine-2,4-dicarboxylic acid: This is the enantiomer of (2S,4S)-pyrrolidine-2,4-dicarboxylic acid and has different biological activities due to its distinct spatial arrangement.
(2S,4R)-pyrrolidine-2,4-dicarboxylic acid: Another diastereomer with unique properties and applications.
(2R,4S)-pyrrolidine-2,4-dicarboxylic acid: This diastereomer also exhibits different reactivity and biological effects.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its role in enzyme inhibition make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S,4S)-pyrrolidine-2,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSBQSJHFYZIPH-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64927-38-4 | |
Record name | L-cis-Pyrrolidine-2,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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